molecular formula C19H17BrN4O B11673203 N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11673203
M. Wt: 397.3 g/mol
InChI Key: RJURTOSTGZDLGK-FYJGNVAPSA-N
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Description

The compound N′-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide (hereafter referred to as the target compound) is a pyrazole-based carbohydrazide derivative. Its structure features:

  • A pyrazole core substituted at position 3 with a 4-methylphenyl group.
  • A hydrazide side chain at position 5, modified with a (1E)-1-(4-bromophenyl)ethylidene moiety.
  • Molecular formula: C₁₉H₁₇BrN₄O; average molecular mass: 397.276 Da .

The bromine atom at the para position of the phenyl ring enhances lipophilicity and may influence binding affinity .

Properties

Molecular Formula

C19H17BrN4O

Molecular Weight

397.3 g/mol

IUPAC Name

N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17BrN4O/c1-12-3-5-15(6-4-12)17-11-18(23-22-17)19(25)24-21-13(2)14-7-9-16(20)10-8-14/h3-11H,1-2H3,(H,22,23)(H,24,25)/b21-13+

InChI Key

RJURTOSTGZDLGK-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Condensation of 4-Bromoacetophenone and 4-Methylphenylhydrazine

The reaction between 4-bromoacetophenone (1 ) and 4-methylphenylhydrazine (2 ) proceeds in ethanol or methanol under reflux. The nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon of the ketone forms a hydrazone intermediate (3 ). This step typically achieves yields of 70–85% when catalyzed by acetic acid.

Key parameters:

  • Solvent: Ethanol (optimal polarity for solubility and reaction kinetics).

  • Temperature: 70–80°C (balances reaction rate and side-product minimization).

  • Catalyst: 5–10 mol% acetic acid (enhances protonation of carbonyl oxygen).

Cyclization to Form the Pyrazole Ring

The hydrazone intermediate (3 ) undergoes cyclization via intramolecular dehydration. This step is catalyzed by protic acids (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂), forming the pyrazole ring (4 ). Nano-ZnO catalysts have been shown to improve cyclization efficiency, achieving yields up to 95% under mild conditions.

Reaction equation:

Hydrazone (3)H+ or nano-ZnOΔPyrazole (4)+H2O\text{Hydrazone (3)} \xrightarrow[\text{H}^+ \text{ or nano-ZnO}]{\Delta} \text{Pyrazole (4)} + \text{H}_2\text{O}

Optimization of Reaction Conditions

Catalyst Screening and Yield Comparison

A study comparing catalysts for the cyclization step revealed significant variations in efficiency (Table 1).

Table 1: Catalyst Performance in Pyrazole Cyclization

CatalystConcentration (mol%)Time (min)Yield (%)
Bulk ZnO54550
Nano-ZnO101595
TiO₂54030
Al₂O₃54555

Nano-ZnO outperformed other catalysts due to its high surface area and acidic sites, which facilitate faster dehydration.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) accelerate cyclization but may reduce regioselectivity. Ethanol remains preferred for balancing reactivity and environmental safety. Elevated temperatures (>80°C) risk decomposition, whereas temperatures below 70°C prolong reaction times.

Introduction of the Carbohydrazide Group

The final step involves reacting the pyrazole intermediate (4 ) with hydrazine hydrate to introduce the carbohydrazide moiety. This nucleophilic acyl substitution occurs in tetrahydrofuran (THF) or dimethylformamide (DMF), with yields of 60–75%.

Mechanistic insight:

  • Hydrazine attacks the carbonyl carbon of the pyrazole-5-carboxylate, displacing the leaving group (e.g., ethoxy).

  • The reaction is sensitive to moisture, requiring anhydrous conditions.

Industrial-Scale Production Considerations

Scaling up the synthesis necessitates addressing:

  • Continuous flow reactors: Enhance heat transfer and reduce batch variability.

  • Waste minimization: Recycling solvents (e.g., ethanol distillation) and catalysts (e.g., nano-ZnO recovery).

  • Purity control: Crystallization from ethanol/water mixtures achieves >98% purity.

Emerging Methodologies and Innovations

Recent advances include:

  • Microwave-assisted synthesis: Reduces cyclization time from hours to minutes.

  • Green chemistry approaches: Using ionic liquids as recyclable solvents to replace traditional organic solvents .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the bromine atom with other functional groups.

Scientific Research Applications

Chemistry

N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides using agents like potassium permanganate.
  • Reduction: Reduction reactions can convert the compound into alcohols or amines using sodium borohydride.
  • Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

This compound has been investigated for its potential biological activities, including:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Properties: Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism of action involved the induction of apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

Medicinal Chemistry

The compound is being explored for its therapeutic applications in drug development. Its structure suggests possible interactions with specific molecular targets, leading to diverse biological effects. Research efforts focus on optimizing its pharmacological properties to enhance efficacy and reduce toxicity.

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in:

  • Material Science: Developing polymers and composites with enhanced performance characteristics.
  • Chemical Processes: Serving as a catalyst or reagent in various synthetic pathways.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Core

The pyrazole core’s substitution pattern significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name R Group (Position 3) Molecular Formula Molecular Mass (Da) Key Features
Target Compound 4-methylphenyl C₁₉H₁₇BrN₄O 397.276 Bromophenyl ethylidene; moderate lipophilicity
N′-[(1E)-1-(4-Bromophenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide 4-methoxyphenyl C₁₉H₁₇BrN₄O₂ 413.275 Methoxy group increases polarity; potential for hydrogen bonding
N′-[(1E)-1-(4-Bromophenyl)ethylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide 2-naphthyl C₂₂H₁₇BrN₄O 433.309 Bulky naphthyl group enhances steric hindrance; higher molecular weight
3-(4-Bromophenyl)-N′-[(E)-1-(4-bromophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide 4-bromophenyl C₁₈H₁₃Br₂N₄O 458.140 Dual bromine atoms increase electronegativity; potential for halogen bonding

Key Observations :

  • Electron-Donating Groups (e.g., methoxy in ): Increase solubility but may reduce membrane permeability.
  • Bulky Substituents (e.g., naphthyl in ): May hinder target engagement but improve selectivity.
  • Halogenated Groups (e.g., bromophenyl in ): Enhance binding via halogen bonds but increase molecular weight.
Anticancer Activity

Pyrazole-carbohydrazide derivatives are explored for anticancer properties. For example:

  • (E)-1-(4-tert-Butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide (from ) showed potent growth inhibition in A549 lung cancer cells (IC₅₀: ~5 µM). The tert-butyl and chlorophenyl groups enhance hydrophobic interactions with cellular targets.
  • SKi-178 (N′-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide) inhibits sphingosine kinase 1 (SK1) with a Kᵢ of 1.3 µM . Methoxy groups improve selectivity and reduce cytotoxicity compared to the target compound.
Antifungal and Antimicrobial Activity
  • (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide (from ) demonstrated antifungal activity against Candida albicans (MIC: 8 µg/mL). The imidazole and benzodioxole groups contribute to target binding.

Structural and Computational Insights

Crystallographic Studies
  • Single-crystal X-ray analysis confirmed the (E)-configuration of the imine group in analogs like , ensuring structural fidelity. The SHELX software suite () is widely used for refining such structures.
Molecular Docking
  • AutoDock Vina () predicted strong binding of SKi-178 to SK1 via hydrogen bonds with methoxy groups and hydrophobic interactions with the bromophenyl moiety .

Biological Activity

N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C19H17BrN4O
Molecular Weight: 397.3 g/mol
IUPAC Name: N-[(E)-1-(4-bromophenyl)ethylideneamino]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide
SMILES: C/C(/c(cc1)ccc1Br)=N\NC(CNc1ccc(C)cc1)=O

The compound features a pyrazole ring, which is known for its pharmacological significance, particularly in the development of anticancer and anti-inflammatory agents.

Synthesis

The synthesis typically involves the condensation of 4-bromoacetophenone with 4-methylphenylhydrazine, forming a hydrazone intermediate that cyclizes to create the pyrazole structure. The carbohydrazide group is introduced subsequently under specific reaction conditions, often utilizing solvents like ethanol or methanol and catalysts such as acetic acid .

Anticancer Properties

Research indicates that pyrazole derivatives exhibit notable anticancer activity. Specifically, compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting key pathways involved in tumor proliferation. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit BRAF(V600E), EGFR, and Aurora-A kinase activities, leading to reduced cancer cell viability .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. In vitro studies have reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis . Furthermore, some derivatives have been noted for their antifungal activity against pathogenic fungi .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Bromophenyl Group: Enhances lipophilicity and may improve cellular uptake.
  • Methylphenyl Substituent: Contributes to the compound's ability to interact with various biological targets.
  • Pyrazole Core: Essential for maintaining biological activity; modifications to this core can significantly alter efficacy.

Case Studies

Several studies have highlighted the potential of pyrazole derivatives in drug development:

  • Antitumor Activity: A study assessed the apoptotic effects of various pyrazole derivatives in cancer cell lines, revealing that specific modifications led to increased G2/M phase arrest and apoptosis .
  • Antibacterial Efficacy: Research demonstrated that certain pyrazole compounds exhibited IC50 values in the low micromolar range against resistant bacterial strains, suggesting their potential as lead compounds for antibiotic development .

Q & A

Q. What synthetic routes are commonly employed to prepare N'-[(1E)-1-(4-bromophenyl)ethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide?

The compound is synthesized via a multi-step process involving:

  • Condensation reactions : Reacting α,β-unsaturated ketones (e.g., 1,1'-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone) with aromatic aldehydes (e.g., 4-bromobenzaldehyde) to form hydrazone derivatives .
  • Cyclization : Using malononitrile or cyanoacetamide to form the pyrazole core .
  • Hydrazide formation : Reaction with hydrazine hydrate to introduce the carbohydrazide moiety . Yields typically range from 60–85%, with purity confirmed by HPLC (>95%).

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • FT-IR : Confirms the presence of C=O (1650–1700 cm⁻¹), N-H (3200–3300 cm⁻¹), and C-Br (550–600 cm⁻¹) bonds .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon signals for the pyrazole ring and substituents .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 439.2) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., anisotropic displacement parameters) be resolved during structural refinement?

  • Software tools : Use SHELXL (via WinGX interface) to refine anisotropic displacement parameters with constraints for disordered atoms .
  • Validation metrics : Monitor R-factor convergence (<5%) and check for outliers in the CIF file using PLATON .
  • Case study : In a related pyrazole derivative, adjusting the weighting scheme and applying TWIN/BASF commands resolved discrepancies in the 4-bromophenyl group’s thermal motion .

Q. What methodological strategies optimize molecular docking studies for this compound’s biological targets?

  • Docking software : Use AutoDock Vina with a Lamarckian genetic algorithm for ligand flexibility .
  • Grid box setup : Define a 20 ų box centered on the active site (e.g., carbonic anhydrase IX).
  • Validation : Compare docking poses with co-crystallized ligands (RMSD <2.0 Å) and validate binding energies (ΔG <−8 kcal/mol) .
  • Example : Docking revealed strong hydrogen bonding between the carbohydrazide group and Thr199 in carbonic anhydrase II .

Q. How do solvent polarity and substituent effects influence photophysical properties?

  • Solvent screening : Measure UV-Vis/fluorescence spectra in solvents of varying polarity (e.g., DMSO vs. hexane). Emission maxima shift bathochromically (e.g., 356 nm in DMSO) due to dipole-dipole interactions .
  • Substituent analysis : Electron-withdrawing groups (e.g., Br) reduce π→π* transition energy, as shown in TD-DFT calculations .

Q. What experimental designs address conflicting pharmacological activity data across studies?

  • Dose-response standardization : Use IC50 values from MTT assays (e.g., 24–48 hr exposure) to minimize variability .
  • Control compounds : Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) to calibrate activity .
  • Case example : Discrepancies in antiproliferative activity (e.g., A549 cells) were resolved by adjusting serum concentration in culture media .

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